4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Description
“4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006489-14-0 . It has a molecular weight of 270.65 and is typically in powder form .
Synthesis Analysis
The synthesis of pyrazoles, the core structure of this compound, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,16,17) . This indicates that the compound contains chlorine, fluorine, nitrogen, oxygen, and carbon atoms in its structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 270.65 .Scientific Research Applications
Aurora Kinase Inhibition
The compound demonstrates potential in treating cancer by inhibiting Aurora A kinase, a protein involved in the regulation of cell division. Aurora kinase inhibitors are significant in cancer research due to their role in controlling tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Molecular Docking Studies
This chemical framework is utilized in molecular docking studies, which are essential for drug design and discovery. Such studies predict the interaction between the compound and target proteins like EGFR, aiding in the development of potential therapeutic agents (G. Ganga Reddy et al., 2022).
Structural Analysis and Theoretical Calculations
The compound's derivatives undergo extensive structural and computational analysis. These studies involve X-ray diffraction, density-functional-theory (DFT) calculations, and thermodynamic property analysis, which are crucial for understanding the compound's stability and reactivity (Li-qun Shen et al., 2012).
Electrosynthesis
The compound's derivatives are synthesized through electrosynthesis, a method involving electrode reactions. This method's efficiency is influenced by the structures of initial compounds and their substituents, showcasing the compound's versatility in synthetic chemistry (B. V. Lyalin et al., 2009).
Antibacterial Screening
Derivatives of this compound are synthesized and evaluated for their antibacterial properties, marking their potential role in developing new antimicrobial agents. Such research is pivotal in combating drug-resistant bacterial strains (T. Maqbool et al., 2014).
Properties
IUPAC Name |
4-chloro-1-[(3-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYTYRTWOGKPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCN2C=C(C(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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